2-[5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol
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Description
Synthesis Analysis
The synthesis of this compound involves the reaction of furoin (or furil ) with ammonia (NH₃) and hydrogen (H₂) . Under appropriate conditions, 2,2-amino-1,2-di(furan-2-yl)ethan-1-ol is formed as the main product with a yield of 47% . The reaction occurs at 140°C for 2 hours using a Ru/Al₂O₃ catalyst .
Chemical Reactions Analysis
The primary reaction leading to the formation of 2,2-amino-1,2-di(furan-2-yl)ethan-1-ol involves the amination of furoin with ammonia (NH₃) and hydrogen (H₂). Other by-products, such as 2,3,5,6-tetra(furan-2-yl)pyrazine, may also be generated .
Mechanism of Action
Mode of Action
It has been observed that the compound can be synthesized from furan and nh3/h2 under the action of a ru/al2o3 catalyst . The compound is formed as a major product with a yield of 47% when starting from furan, reacting at 140°C for 2 hours .
Biochemical Pathways
The exact biochemical pathways affected by this compound are still under investigation. It is known that the compound is a major intermediate in the synthesis of amine derivatives from furan and nh3/h2 . The compound can undergo isomerization to form alcohol-vinylamine/ketone-amine, which can self-condense to produce cyclic by-products .
Action Environment
The action of the compound is influenced by environmental factors such as temperature and the presence of a catalyst. For instance, the reaction yield of the compound increases with temperature in the range of 80-140°C . The presence of a Ru/Al2O3 catalyst is also crucial for the reaction .
properties
IUPAC Name |
2-[5-amino-3-(furan-2-yl)pyrazol-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c10-9-6-7(8-2-1-5-14-8)11-12(9)3-4-13/h1-2,5-6,13H,3-4,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSCGJLOUNSGKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=C2)N)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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